molecular formula C10H14ClNO3 B1423336 Methyl 3-(2-aminophenoxy)propanoate hydrochloride CAS No. 1354960-88-5

Methyl 3-(2-aminophenoxy)propanoate hydrochloride

Cat. No.: B1423336
CAS No.: 1354960-88-5
M. Wt: 231.67 g/mol
InChI Key: OLYYTQZCWYVVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(2-aminophenoxy)propanoate hydrochloride” is a synthetic organic compound . Its IUPAC name is “this compound” and it has an InChI code of "1S/C10H13NO3.ClH/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11;/h2-5H,6-7,11H2,1H3;1H" .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “this compound”. It is available for purchase from various chemical suppliers for use in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14ClNO3 . The InChI code is “1S/C10H13NO3.ClH/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11;/h2-5H,6-7,11H2,1H3;1H” which provides a specific description of the structure of the molecule .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 231.68 g/mol . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Herbicidal Properties

  • Methyl 3-(2-aminophenoxy)propanoate hydrochloride exhibits herbicidal properties, particularly as an auxin antagonist. It has been studied for its inhibitory effect on auxin-stimulated elongation in oat and wheat coleoptile segments. This compound functions by interfering with plant growth and development at different sites within susceptible plants (Shimabukuro et al., 1978).

Anti-Inflammatory Properties

  • New phenolic compounds structurally related to this compound have been isolated from plants like Eucommia ulmoides Oliv. These compounds, including variants of methyl 3-(2-aminophenoxy)propanoate, have shown modest inhibitory activities in inflammatory responses, particularly in macrophage cells (Ren et al., 2021).

Corrosion Inhibition

  • Derivatives of this compound, such as Schiff bases, have been utilized for corrosion inhibition, particularly in stainless steel surfaces in acidic environments. Their application helps in reducing the corrosion rate, offering protection in industrial applications (Vikneshvaran & Velmathi, 2017).

Antimicrobial Activity

  • Certain derivatives of this compound have been synthesized and tested for their antimicrobial activity. These derivatives have shown significant effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida tenuis (Mickevičienė et al., 2015).

Fluorescence Derivatization in Biological Assays

  • This compound derivatives have been explored for fluorescence derivatization in biological assays. These derivatives can be strongly fluorescent and are useful in labeling and detection techniques in biochemistry and medical diagnostics (Frade et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Properties

IUPAC Name

methyl 3-(2-aminophenoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYTQZCWYVVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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